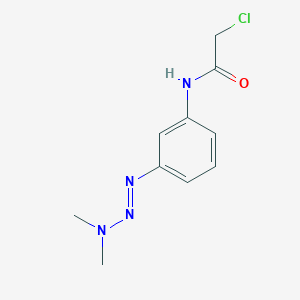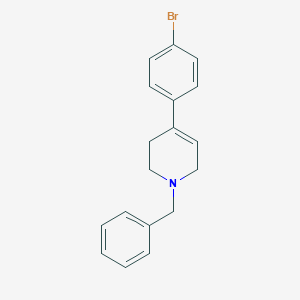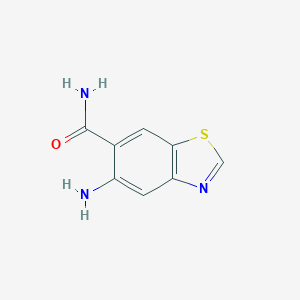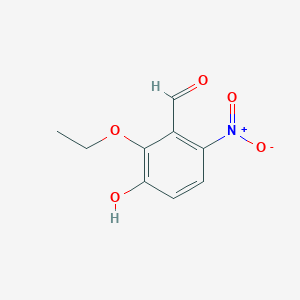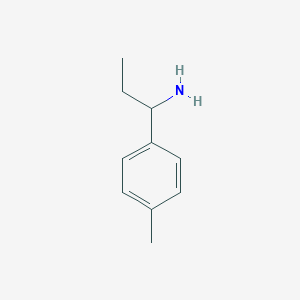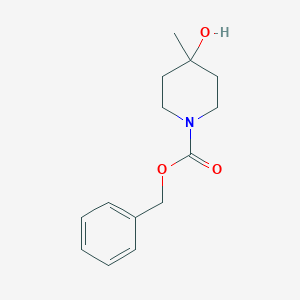![molecular formula C27H46O5 B068041 2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane CAS No. 172883-29-3](/img/structure/B68041.png)
2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane, also known as 2,3:11,12-Didecalino-16-crown-5, is a complex organic compound with a unique structure that includes multiple oxygen atoms and a polycyclic framework. This compound is part of the crown ether family, which is known for its ability to form stable complexes with various cations, particularly sodium ions. Its molecular formula is C27H46O5, and it has a molecular weight of 450.65 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of decalin derivatives with ethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid, to form the crown ether structure. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with cations, particularly sodium ions, due to its crown ether structure.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Complexation: Sodium ions are commonly used to form complexes with this compound.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Oxidation/Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products of these reactions include various cation complexes, substituted derivatives, and oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane has several applications in scientific research:
Biology: Employed in studies involving ion transport and membrane permeability due to its ability to form stable ion complexes.
Industry: Utilized in the development of sensors and analytical devices for detecting sodium ions in industrial processes.
Wirkmechanismus
The primary mechanism by which 2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane exerts its effects is through the formation of stable complexes with sodium ions. The crown ether structure provides a cavity that is perfectly sized to accommodate sodium ions, leading to high selectivity and stability. This complexation facilitates the transport of sodium ions across membranes or their detection in analytical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
18-Crown-6: Another crown ether with a similar ability to complex with cations but with a different ring size and structure.
15-Crown-5: Smaller crown ether that also complexes with cations but with different selectivity and stability.
Dicyclohexano-18-crown-6: A derivative of 18-crown-6 with enhanced stability and selectivity for certain cations.
Uniqueness
2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane is unique due to its specific structure that provides high selectivity for sodium ions over other cations. This makes it particularly valuable in applications requiring precise sodium ion detection and transport.
Eigenschaften
CAS-Nummer |
172883-29-3 |
|---|---|
Molekularformel |
C27H46O5 |
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
2,6,13,16,19-pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane |
InChI |
InChI=1S/C27H46O5/c1-5-14-26-15-6-2-11-24(26,10-1)29-18-9-19-30-25-12-3-7-16-27(25,17-8-4-13-25)32-23-21-28-20-22-31-26/h1-23H2 |
InChI-Schlüssel |
ISSCXMQDZJDLSO-UHFFFAOYSA-N |
SMILES |
C1CCC23CCCCC2(C1)OCCCOC45CCCCC4(CCCC5)OCCOCCO3 |
Kanonische SMILES |
C1CCC23CCCCC2(C1)OCCCOC45CCCCC4(CCCC5)OCCOCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


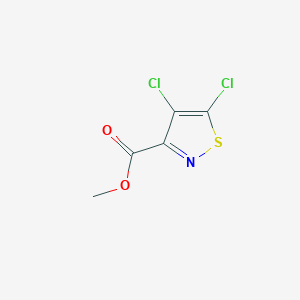
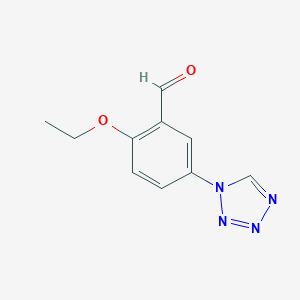
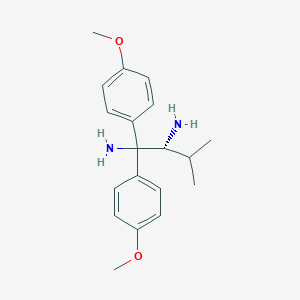
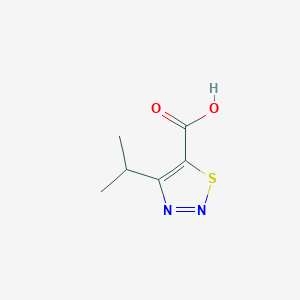
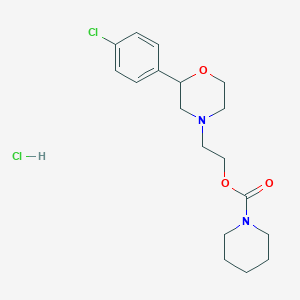
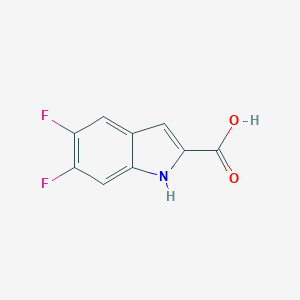
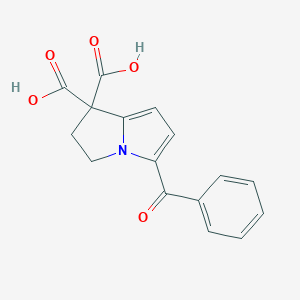
![1-Boc-octahydropyrrolo[3,4-b]pyridine](/img/structure/B67971.png)
